molecular formula C14H13NO5 B1619307 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid CAS No. 330638-41-0

2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid

Cat. No.: B1619307
CAS No.: 330638-41-0
M. Wt: 275.26 g/mol
InChI Key: HBWCAGUDVJJUJD-UHFFFAOYSA-N
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Scientific Research Applications

2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid involves several steps. One common synthetic route includes the reaction of 5-(methoxymethyl)-2-furoic acid with 2-aminobenzoic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[[5-(methoxymethyl)furan-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-8-9-6-7-12(20-9)13(16)15-11-5-3-2-4-10(11)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWCAGUDVJJUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351065
Record name 2-{[5-(Methoxymethyl)furan-2-carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330638-41-0
Record name 2-{[5-(Methoxymethyl)furan-2-carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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